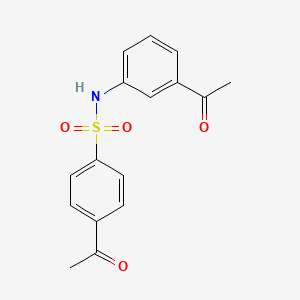

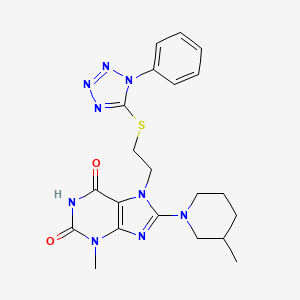

![molecular formula C17H14N6O B2947546 3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one CAS No. 872591-05-4](/img/structure/B2947546.png)

3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one

Descripción general

Descripción

Triazolopyrimidines are a class of compounds that have been studied for their potential biological activities . They contain a triazole ring fused with a pyrimidine ring, which can be functionalized with various groups to create a wide range of compounds .

Synthesis Analysis

The synthesis of similar compounds, such as [1,2,4]triazolo[4,3-a]pyridines, has been reported . This involves a one-pot synthesis at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using techniques such as X-ray diffractometry . The structure is likely to be influenced by the specific functional groups attached to the triazolopyrimidine core .Chemical Reactions Analysis

The chemical reactions of these compounds can vary depending on the specific functional groups present . For example, reactions with hydrazides and 2-chloropyridine have been reported for the synthesis of related compounds .Mecanismo De Acción

Target of Action

Triazolopyridine derivatives are known to be synthetically and biologically important .

Mode of Action

It’s worth noting that triazolopyridine derivatives have been synthesized and studied for their potential biological activities .

Biochemical Pathways

Triazolopyridine derivatives have been synthesized and studied for their potential biological activities .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one in lab experiments is its potent inhibitory activity against protein kinases, which makes it a valuable tool for studying the role of these enzymes in cell signaling pathways. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and the accuracy of experimental results.

Direcciones Futuras

There are several future directions for research on 3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one. One area of research is the development of this compound-based anticancer drugs that can be used in the treatment of various types of cancer. Another area of research is the identification of new protein kinase targets for this compound, which can expand its applications in drug discovery and development. Additionally, further studies are needed to investigate the potential toxicity of this compound and to develop strategies to mitigate its effects.

Métodos De Síntesis

3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one can be synthesized using a variety of methods, including the reaction of 3-methylbenzoyl chloride with 2-aminopyridine to form 3-methyl-N-(pyridin-2-yl)benzamide, which is then reacted with sodium azide and copper(I) iodide to yield this compound. Another method involves the reaction of 3-methylbenzoyl chloride with 2-aminopyridine in the presence of triethylamine and copper(II) chloride to form 3-methyl-N-(pyridin-2-yl)benzamide, which is then reacted with sodium azide and copper(I) iodide to yield this compound.

Aplicaciones Científicas De Investigación

3-(3-Methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibitory activity against a variety of protein kinases, including Aurora kinases, CDKs, and GSK-3β. This compound has also been shown to have anticancer activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs.

Propiedades

IUPAC Name |

3-(3-methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N6O/c1-12-5-4-7-14(9-12)23-16-15(20-21-23)17(24)22(11-19-16)10-13-6-2-3-8-18-13/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPVJTPPMQOURJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=CC=N4)N=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201321774 | |

| Record name | 3-(3-methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24782292 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

872591-05-4 | |

| Record name | 3-(3-methylphenyl)-6-(pyridin-2-ylmethyl)triazolo[4,5-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201321774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

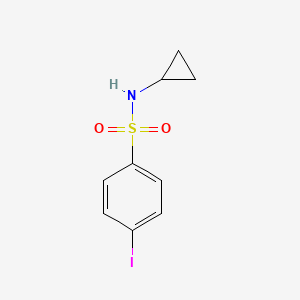

![3-[(1E)-3-(4-methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl cyclopropanecarboxylate](/img/structure/B2947470.png)

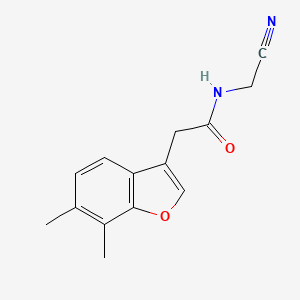

![N-(2,4-dimethoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2947472.png)

![4-(5-Methyl-6-(p-tolylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2947474.png)

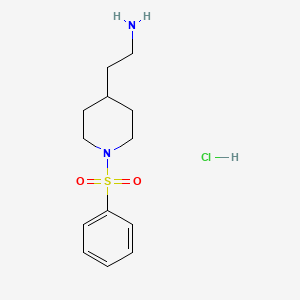

![2-(1-Methylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2947475.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]-5-fluoropyridine](/img/structure/B2947480.png)

![2-(1,3-Benzodioxol-5-yloxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2947484.png)